![molecular formula C13H15NO2S2 B2947885 (E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2035021-56-6](/img/structure/B2947885.png)
(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Bicyclic compounds like this one often have interesting conformational properties. Many cyclic and bicyclic compounds can be thought of as having conformations similar to the canonical chair and boat cyclohexane structures .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar bicyclic compounds have been studied. For example, t-Butoxyl radicals abstract hydrogen from C(2) of bicyclo[2.1.1]hexane to give bicyclo[2.1.1]hexane-2-yl radicals .Scientific Research Applications
It appears that the compound “(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane” is either a novel or less commonly studied molecule, as there is limited information available on its specific applications in scientific research. The search results did not yield direct references to its applications.
However, compounds with similar structures, such as those within the bicyclo[2.2.1]heptane family, are under investigation as building blocks for pharmaceutical drug design due to their saturated bridged-bicyclic structures . They are also studied for their potential in creating natural product scaffolds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(E)-2-phenylethenyl]sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c15-18(16,7-6-11-4-2-1-3-5-11)14-9-13-8-12(14)10-17-13/h1-7,12-13H,8-10H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGFDGXFINFSTF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(C1CS2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2947806.png)
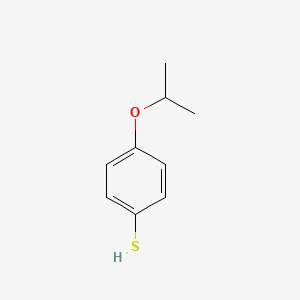
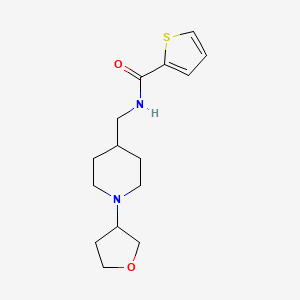
![N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2947809.png)
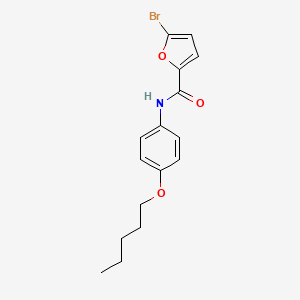
![6-(2,5-Dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one](/img/structure/B2947812.png)
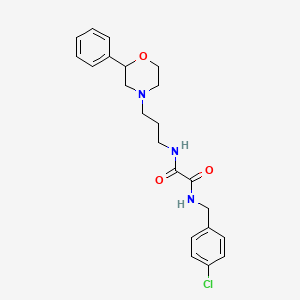
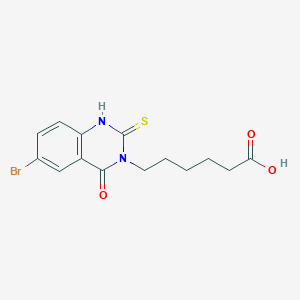
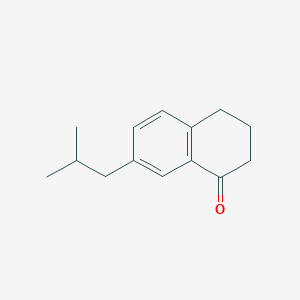
![1-(3-Hydroxypropyl)-3,9-dimethyl-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947821.png)
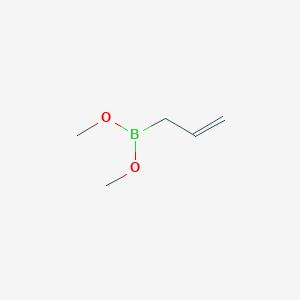
![N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2947823.png)
![(E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2947824.png)